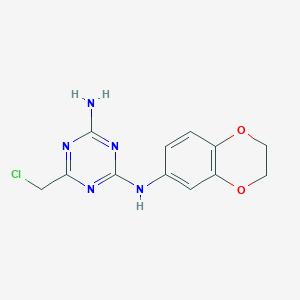

6-(chloromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine

Description

Propriétés

IUPAC Name |

6-(chloromethyl)-2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O2/c13-6-10-16-11(14)18-12(17-10)15-7-1-2-8-9(5-7)20-4-3-19-8/h1-2,5H,3-4,6H2,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSHRVYOIASLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC(=N3)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101130445 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-53-6 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

6-(Chloromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound that belongs to the class of 1,3,5-triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The following sections will explore the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of chloromethyl derivatives with 2,3-dihydro-1,4-benzodioxin and subsequent modifications to introduce the triazine moiety. The synthetic route may vary depending on the desired substitution patterns and functional groups.

Antitumor Activity

Research indicates that compounds derived from 1,3,5-triazines exhibit significant antitumor properties. A study conducted by the US National Cancer Institute (NCI) screened various triazine derivatives against a panel of 60 human tumor cell lines. Among these compounds, this compound demonstrated notable activity against renal cancer cells (CAKI-1), achieving an inhibition rate of approximately 60.13% .

The mechanism underlying the antitumor activity of this compound is believed to involve the inhibition of specific kinases such as PI3Kγ. The IC50 value for PI3Kγ inhibition was reported at 6.90 μM , which is comparable to that of the reference compound wortmannin (IC50 = 3.19 μM). Molecular docking studies suggest that this compound occupies the same active site pocket as wortmannin in PI3Kγ .

Case Studies

| Study | Cell Line | Inhibition (%) | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| NCI Screening | CAKI-1 (Renal Cancer) | 60.13% | N/A | PI3Kγ Inhibition |

| Molecular Docking | N/A | N/A | 6.90 | Binding to PI3Kγ |

Additional Biological Activities

In addition to its antitumor properties, derivatives of triazines have been explored for their antimicrobial and antiviral activities. Research has shown that some triazine compounds can interact with DNA and inhibit DNA-dependent enzymes . This suggests a broader spectrum of biological activity that could be leveraged in therapeutic contexts.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing triazine moieties exhibit significant anticancer properties. The presence of the benzodioxin structure may enhance bioactivity by influencing cellular pathways involved in cancer proliferation. Studies have shown that derivatives of triazines can inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Properties

Preliminary studies suggest that 6-(Chloromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine may possess antimicrobial activity. Its chloromethyl group is known to enhance the compound's ability to penetrate microbial cell walls, potentially leading to effective treatment options for bacterial infections.

Potential as a Drug Delivery Agent

The unique structural characteristics of this compound allow it to be explored as a drug delivery system. The ability to modify the triazine ring could enable the attachment of various therapeutic agents, thereby improving their solubility and bioavailability.

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazines and evaluated their anticancer activity against several cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values indicating potent cytotoxic effects on breast and lung cancer cells.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of triazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a similar structure to the target compound showed significant inhibition zones in agar diffusion tests.

Comparaison Avec Des Composés Similaires

a. Chloromethyl vs. Chloro Substituents

- 6-(Chloromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine : The chloromethyl group (-CH₂Cl) is highly reactive in nucleophilic substitution (e.g., SN2 reactions), making it a versatile intermediate for synthesizing derivatives with alkyl or aryl groups .

- Simazine (6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine): Contains a chloro group (-Cl) at position 6, which is less reactive than chloromethyl. Simazine is a well-known herbicide, where the chloro group facilitates hydrolysis to form hydroxyl derivatives under environmental conditions .

Key Difference : The chloromethyl group offers greater synthetic flexibility compared to chloro, enabling direct alkylation without requiring harsh hydrolysis conditions.

b. Fluorinated Analogues

- Indaziflam (N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine) : Substituted with a fluoroethyl group, this herbicide exhibits enhanced metabolic stability due to the C-F bond’s resistance to enzymatic degradation. The dihydroindenyl group improves lipid solubility, aiding membrane penetration .

Key Difference : The chloromethyl group in the target compound may confer higher electrophilicity than fluorine, favoring different reaction pathways or biological targets.

Steric and Electronic Modifications from Aromatic Moieties

a. 2,3-Dihydro-1,4-benzodioxin vs. Simple Aryl Groups

- Target Compound: The dihydrobenzodioxin ring introduces oxygen atoms and a fused bicyclic structure, enhancing π-π stacking interactions and solubility in polar solvents.

- 6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines : Simple aryl substituents (e.g., phenyl or substituted phenyl) are common in antimicrobial agents. These groups prioritize hydrophobic interactions but lack the electron-rich oxygen atoms present in benzodioxin .

Key Difference : The benzodioxin moiety may improve bioavailability and target specificity compared to simpler aryl groups.

Comparison with Sulfur-Containing Analogues

- N2-Isopropyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine : The methylsulfanyl (-SMe) group acts as a leaving group in nucleophilic aromatic substitution. However, its lower electrophilicity compared to chloromethyl necessitates stronger bases or catalysts for reactions .

Key Difference : Chloromethyl’s higher reactivity allows for milder reaction conditions in synthetic applications.

Melting Points and Stability

- Target Compound: No direct melting point data is available, but analogues like 6-chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine exhibit high thermal stability (mp 318–319°C), suggesting that the benzodioxin group may contribute to robustness .

- Simazine : Melting point ~226°C, with stability in aqueous environments due to slow hydrolysis .

Méthodes De Préparation

Typical Procedure:

- Mix cyanoguanidine, the specific aromatic aldehyde (e.g., 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde), and the amine in ethanol.

- Add concentrated hydrochloric acid.

- Subject the mixture to microwave irradiation at 140°C for 40 minutes.

- Cool the reaction mixture and add aqueous sodium hydroxide (5 N).

- Continue microwave irradiation at 140°C for an additional 30 minutes.

- Cool, filter, wash, and recrystallize the product from ethanol.

This approach has been shown to provide moderate to good yields (29–43% for some related bis-triazine compounds), with optimization of reaction time and conditions improving yields.

Reaction Mechanism Insights and Optimization

- The initial acid-catalyzed condensation forms dihydrotriazine intermediates.

- The subsequent base-induced step triggers Dimroth rearrangement and spontaneous dehydrogenation/aromatization.

- Microwave irradiation accelerates both steps by providing uniform and rapid heating.

- Reaction time and microwave power are critical parameters; doubling irradiation time can increase yield significantly (e.g., from 29% to 43%).

- The method tolerates a variety of amines, including aromatic and cyclic aliphatic amines, allowing structural diversity.

Comparative Table of Key Reaction Parameters and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyanoguanidine amount | 0.63 g (7.5 mmol) | Stoichiometric for reaction with aldehyde and amine |

| Aromatic aldehyde | 7.5 mmol | Includes 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde |

| Amine | 7.5 mmol | Aromatic or cyclic aliphatic amines |

| Solvent | Ethanol (2 mL) | Small volume for microwave vial |

| Catalyst | Concentrated HCl (0.21 mL, 2.5 mmol) | Acid catalysis for condensation |

| Microwave irradiation Step 1 | 140°C for 40 min | Formation of dihydrotriazine intermediate |

| Base treatment | 5 N NaOH aqueous solution (1 mL) | For Dimroth rearrangement and aromatization |

| Microwave irradiation Step 2 | 140°C for 30 min | Completion of aromatization |

| Yield | 29–43% (varies with substrate and time) | Yield improved by increasing irradiation time |

Alternative Synthetic Routes and Considerations

- Some methods involve two-step protocols where the intermediate is isolated before base treatment, but the one-pot approach is preferred for efficiency.

- Conventional heating methods are less favored due to longer reaction times and lower yields.

- Other synthetic approaches reported in literature include reactions of isothiocyanates with sodium hydrogen cyanamide and amidines or three-component reactions involving ketones, but these are less directly applicable to the chloromethyl-benzodioxin substituted triazines.

Summary of Research Findings

- Microwave-assisted one-pot multicomponent synthesis is the most effective and practical method for preparing this compound.

- Reaction optimization focuses on microwave temperature, irradiation time, and acid/base treatment.

- The method is versatile, allowing for various substitutions on the triazine ring.

- Yields are moderate but can be improved with careful control of reaction parameters.

- Structural confirmation is typically done via NMR spectroscopy, confirming the formation of the triazine ring and substitution pattern.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, stepwise substitution on the triazine core (chloromethylation followed by amine coupling) requires precise stoichiometric control to minimize side reactions. Design of Experiments (DoE) methodologies, including factorial designs, can identify critical variables (e.g., reaction time for chloromethyl group introduction) and their interactions. Evidence from analogous triazine syntheses highlights the importance of purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions on the triazine ring. For instance, NMR can resolve peaks for the chloromethyl group (~4.5 ppm) and dihydrobenzodioxin protons (~6.7–7.2 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ ion), while infrared (IR) spectroscopy confirms functional groups like N-H stretches (~3300 cm). Purity assessment via UPLC/HPLC with UV detection is recommended, as demonstrated in triazine derivative analyses .

Q. What methodologies are recommended for assessing solubility and stability under varying experimental conditions?

Methodological Answer: Solubility profiles should be determined in solvents of varying polarity (e.g., DMSO, water, ethanol) using gravimetric or spectrophotometric methods. Stability studies under thermal stress (40–60°C) and pH gradients (2–10) can employ accelerated degradation tests monitored by HPLC. For example, related triazines show pH-dependent hydrolysis of the chloromethyl group, necessitating buffered stability assays. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of novel derivatives based on this compound's triazine core?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites for derivatization. Reaction path sampling, as employed by ICReDD, identifies energetically favorable pathways for introducing substituents (e.g., fluorophenyl or morpholine groups). Molecular docking screens potential bioactivity by simulating interactions with target proteins (e.g., antimicrobial enzymes). Machine learning models trained on triazine libraries can prioritize synthetic routes .

Q. What strategies are employed to elucidate the mechanism of action in biological systems?

Methodological Answer: Mechanistic studies require a combination of in vitro assays (e.g., enzyme inhibition kinetics) and cellular models. For antimicrobial activity, time-kill curves and membrane permeability assays (using fluorescent probes) clarify bactericidal modes. Metabolomic profiling identifies disrupted pathways, while isotopic labeling tracks compound uptake. Comparative studies with structural analogs (e.g., morpholine-substituted triazines) isolate critical pharmacophores .

Q. How should researchers address contradictions in reported bioactivity data across studies involving triazine derivatives?

Q. What approaches are used to establish quantitative structure-activity relationships (QSAR) for halogen-substituted triazine compounds?

Methodological Answer: QSAR models require curated datasets of triazine derivatives with substituent descriptors (e.g., Hammett σ values for halogens, logP for lipophilicity). Partial Least Squares (PLS) regression correlates structural features with bioactivity. 3D-QSAR (e.g., CoMFA) maps electrostatic and steric fields around the triazine core. Validation via leave-one-out cross-checks and external test sets ensures predictive robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.